molecular formula C12H12O3 B13084667 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13084667
M. Wt: 204.22 g/mol
InChI Key: CRNCCHNCEYTKJK-UHFFFAOYSA-N
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Description

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid is a benzofuran derivative characterized by a methyl substituent at the 7-position of the benzofuran ring and a propanoic acid group attached to the 2-position.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(7-methyl-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C12H12O3/c1-7-4-3-5-9-6-10(15-11(7)9)8(2)12(13)14/h3-6,8H,1-2H3,(H,13,14)

InChI Key

CRNCCHNCEYTKJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 3-(7-Methyl-1-benzofuran-2-yl)propanoic Acid

The 3-yl isomer, 3-(7-Methyl-1-benzofuran-2-yl)propanoic acid (CAS 1049114-92-2), shares the same molecular formula (C₁₂H₁₂O₃) and methyl-benzofuran core but differs in the position of the propanoic acid side chain. This positional isomerism can significantly influence physicochemical properties and biological interactions. For example:

Property 2-(7-Methyl-1-benzofuran-2-yl)propanoic Acid 3-(7-Methyl-1-benzofuran-2-yl)propanoic Acid
Molecular Weight Not provided in evidence 204.22 g/mol
Substituent Position Propanoic acid at 2-position Propanoic acid at 3-position
Hazard Profile Not available H302 (oral toxicity), H315-H319 (skin/eye irritation)

Dihydrobenzofuran Derivatives: 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic Acid

This compound (CAS 26018-52-0) features a dihydrobenzofuran ring (partially saturated) and a methoxy group at the 7-position. Key comparisons include:

Property 2-(7-Methyl-1-benzofuran-2-yl)propanoic Acid 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic Acid
Ring Saturation Fully aromatic Partially saturated (2,3-dihydro)
Substituent 7-Methyl 7-Methoxy
Functional Group Propanoic acid side chain Carboxylic acid directly attached to the ring
Molecular Weight Not provided 194.18 g/mol

The dihydro structure likely reduces aromatic conjugation, impacting electronic properties and metabolic stability.

Substituent Variations: Methyl vs. Methoxy

Substituents at the 7-position play a critical role in modulating bioactivity:

  • Methoxy groups (e.g., in 7-methoxy derivatives) introduce polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .

Biological Activity

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid is C12H14O3, with a molecular weight of approximately 218.24 g/mol. The compound consists of a propanoic acid moiety attached to a benzofuran ring, with a methyl group at the 7-position, which contributes to its distinctive chemical properties and biological activities.

Biological Activity Overview

Research indicates that 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid exhibits various biological activities, including:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted, making it a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Properties : Initial assessments indicate activity against various bacterial strains.

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid against cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via caspase activation
A549 (Lung Cancer)20.5Inhibition of cell cycle progression
HT-29 (Colon Cancer)18.0Modulation of signaling pathways

Case Study: MCF-7 Cell Line

In a study investigating the effects of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid on the MCF-7 breast cancer cell line, researchers observed significant antiproliferative activity with an IC50 value of 15 µM. The mechanism involved the induction of apoptosis, characterized by increased levels of caspases 3, 8, and 9, as well as alterations in Bcl-2 family protein levels .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. While specific quantitative data are still emerging, preliminary results suggest that it could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

The antimicrobial activity of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid has also been evaluated against various bacterial strains. Initial findings indicate moderate activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus25.0
Escherichia coli30.0
Bacillus subtilis20.0

These results suggest that the compound may have potential applications in developing new antimicrobial agents .

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